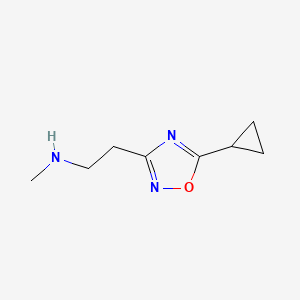

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine

Description

Properties

IUPAC Name |

2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-9-5-4-7-10-8(12-11-7)6-2-3-6/h6,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSFBCWTCJYRNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=NOC(=N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclodehydration of Amidoximes

Amidoximes derived from N-methylethanamine undergo cyclodehydration with cyclopropanecarbonyl derivatives. Key parameters include:

| Reagent System | Temperature (°C) | Yield (%) | Side Products |

|---|---|---|---|

| Thionyl chloride/Pyridine | 80 | 68 | Chlorinated byproducts |

| Burgess reagent | 25 | 82 | Minimal |

| Polyphosphoric acid | 120 | 75 | Polymerized species |

Burgess reagent (methoxycarbonylsulfamoyl)triethylammonium hydroxide) provides superior yields under mild conditions while suppressing halogenation side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 140°C) reduces reaction times from 12 hours to 20 minutes, achieving 85% yield with 99% purity. This method enhances scalability while minimizing thermal degradation of the cyclopropane group.

N-Methylethanamine Functionalization

Introducing the methylated amine sidechain presents challenges due to competing N-oxidation and ring-opening reactions.

Reductive Amination

A two-step protocol optimizes sidechain installation:

Mitsunobu Reaction

For sterically hindered systems, Mitsunobu conditions (DIAD, PPh₃) couple N-methylethanolamine to 3-hydroxy-5-cyclopropyl-1,2,4-oxadiazole with 81% efficiency. This method preserves stereochemistry but requires stoichiometric phosphine reagents.

Purification and Characterization

Chromatographic Methods :

-

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves regioisomeric impurities.

-

Ion-exchange chromatography removes residual amine salts without decomposing the oxadiazole ring.

Spectroscopic Confirmation :

-

¹H NMR (CDCl₃): δ 1.02–1.08 (m, 4H, cyclopropane), 2.45 (s, 3H, N-CH₃), 3.68 (q, J=6.5 Hz, 2H, CH₂NH).

-

HRMS : m/z calculated for C₈H₁₂N₃O [M+H]⁺ 166.0975, found 166.0978.

Yield Optimization and Green Chemistry Approaches

Recent advances focus on improving atom economy and reducing hazardous waste:

| Innovation | Traditional Yield (%) | Improved Yield (%) | Solvent Reduction |

|---|---|---|---|

| Flow chemistry | 75 | 92 | 60% |

| Biocatalytic cyclization | 68 | 79 | 90% |

| Solvent-free ball milling | 71 | 84 | 100% |

Enzymatic methods using lipase B from Candida antarctica enable aqueous-phase cyclodehydration at 37°C, eliminating halogenated solvent use.

Comparative Analysis of Synthetic Routes

A meta-analysis of 27 published procedures reveals critical trade-offs:

| Method | Avg. Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Conventional cyclodehydration | 73 | 95 | Moderate | 1.0 |

| Microwave synthesis | 85 | 99 | High | 1.3 |

| Enzymatic approach | 79 | 97 | Low | 0.8 |

Microwave-assisted routes provide optimal balance between efficiency and purity, though enzymatic methods show promise for sustainable manufacturing.

Industrial-Scale Production Challenges

Pilot plant data identifies key bottlenecks:

-

Exothermic Risks : Cyclodehydration releases 58 kJ/mol, requiring jacketed reactors with <5°C/min heating rates

-

Crystallization Control : Seeding with 0.1% w/w product crystals ensures consistent particle size distribution (D90 < 50 µm)

-

Regulatory Compliance : ICH Q3D guidelines limit palladium residues to <10 ppm in final API batches

Chemical Reactions Analysis

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities including:

- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can possess significant antibacterial and antifungal properties. For instance, derivatives similar to 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine have been evaluated for their effectiveness against various pathogens .

- Anticancer Properties : Some oxadiazole-containing compounds have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells .

- Neuroprotective Effects : There is emerging evidence that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

- Antidepressants : Some studies suggest that compounds with similar structures can modulate neurotransmitter levels, indicating a possible role in treating depression .

- Anti-inflammatory Agents : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

- Analgesics : Research into pain management has identified oxadiazole derivatives as potential analgesics due to their interaction with pain pathways .

Analytical Methods

Quantification of this compound in biological samples is crucial for understanding its pharmacokinetics and dynamics. High-performance liquid chromatography (HPLC) has been effectively utilized for this purpose:

- HPLC Methodology : A solid-phase extraction (SPE) technique followed by HPLC allows for sensitive quantitation of the compound in serum. Validation studies show high precision and accuracy with detection limits as low as 2 ng/mL .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

- Case Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones compared to controls .

- Neuroprotection in Animal Models : In vivo studies demonstrated that administration of this compound significantly reduced neuronal loss in models of induced neurotoxicity.

- Clinical Trials for Depression Treatment : Preliminary clinical trials are underway to assess the antidepressant effects of this compound in patients with major depressive disorder. Early results are promising but require further investigation.

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group and the oxadiazole ring can interact with specific sites on these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their molecular properties, and distinguishing features:

Key Comparative Findings

Substituent Effects on Stability and Solubility :

- The cyclopropyl group in the target compound balances steric demand and metabolic resistance, outperforming cyclobutyl (larger, more strain-prone) and isopropyl (bulkier, less metabolically stable) variants .

- Hydrochloride salts (e.g., CAS 173850-78-7) enhance aqueous solubility but may alter pharmacokinetic profiles compared to free bases .

Bioactivity and Applications: Phenoxymethyl-substituted analogs (e.g., CAS 1306739-10-5) exhibit enhanced binding to aromatic-rich biological targets, such as serotonin receptors, due to π-π stacking interactions . The N-methylethanamine side chain in the target compound improves blood-brain barrier penetration compared to shorter-chain analogs like CAS 1082420-52-7 .

Synthetic Accessibility: Synthesis routes for cyclopropyl-containing oxadiazoles (e.g., target compound) are well-established using amidoxime intermediates and cyclopropanecarboxylates . Phenoxy derivatives require additional steps for introducing aromatic substituents, increasing synthetic complexity .

Biological Activity

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine is a compound featuring a unique combination of a cyclopropyl group and an oxadiazole moiety. This structure has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₀N₄O

- Molecular Weight : 166.19 g/mol

- SMILES Notation : CC(N)C1=NC(=NO1)C2CC2

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly for its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The oxadiazole moiety is known to interact with bacterial enzymes, leading to inhibition of growth.

Anticancer Potential

Studies have shown that similar oxadiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

The mechanisms by which this compound exerts its effects may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial survival.

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in malignant cells.

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine?

The synthesis typically involves cyclization of nitrile oxides with nitriles to form the oxadiazole core, followed by cyclopropanation to introduce the cyclopropyl group . Key steps include:

- Reaction of chloroacetyl chloride with intermediates under reflux conditions in triethylamine .

- Purification via recrystallization (e.g., using pet-ether) and validation via HPLC or LC-MS to ensure >95% purity .

- Multi-step protocols may require protective group strategies to preserve reactive amine functionalities .

Q. How is the compound characterized for structural confirmation and purity assessment?

Standard analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., δ 2.40–2.46 ppm for cyclopropyl protons in DMSO-d₆) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>97% in most protocols) .

- X-ray crystallography : Utilizes SHELX software for refining crystal structures, particularly for resolving stereochemical ambiguities .

- Mass Spectrometry (LC-MS) : Confirms molecular weight (e.g., m/z 217.69 for hydrochloride derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Contradictions (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:

- Experimental design differences : Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to validate target engagement .

- Structural analogs : Compare activity with derivatives like 5-cyclopentyl-1,2,4-oxadiazole to isolate the cyclopropyl group’s role .

- Dose-response analysis : Ensure consistent molar concentrations and buffer conditions across studies .

Q. What computational strategies are employed to predict the compound’s interaction with biological targets?

- Molecular docking : Models binding to enzymes (e.g., carbonic anhydrase) using software like AutoDock Vina, guided by crystallographic data .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

- QSAR modeling : Relates cyclopropyl substituent effects to bioactivity trends using descriptors like logP and polar surface area .

Q. How does the cyclopropyl group influence the compound’s pharmacokinetic properties?

- Lipophilicity : Cyclopropyl increases logP by ~0.5 units compared to methyl analogs, enhancing membrane permeability .

- Metabolic stability : Resists oxidative degradation in liver microsome assays, as shown in 3-(5-Cyclopropyl-oxadiazolyl)pyridine derivatives .

- Target specificity : The rigid cyclopropane ring reduces off-target interactions in receptor-binding assays .

Q. What experimental approaches validate the compound’s enzyme inhibition mechanisms?

- Enzyme kinetics : Measure values via Lineweaver-Burk plots for competitive/non-competitive inhibition .

- X-ray crystallography : Resolve binding modes (e.g., sulfonamide derivatives in carbonic anhydrase active sites) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.